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molecular formula C9H8O3 B1589088 4-Methoxyisobenzofuran-1(3H)-one CAS No. 4792-33-0

4-Methoxyisobenzofuran-1(3H)-one

Cat. No. B1589088
M. Wt: 164.16 g/mol
InChI Key: HTONKCSNONAUAZ-UHFFFAOYSA-N
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Patent
US05086065

Procedure details

Anhydrous 2-methoxyphthalic acid (640 mg), which was prepared with using anhydrous 2-hydroxyphthalic acid by the same procedure as reference example 12, was suspended in tetrahydrdofuran (20 ml). Acetic acid (430 mg) and sodium borohydride (135 mg) were added to the suspension. The mixture was stirred for 30 min. at room temperature and for 2 hr. at 50° C. The reaction solution was cooled. 1N hydrochloric acid (7 ml) was added to the cooled solution. The solution was stirred for 15 min. The reaction solution was evaporated. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1→1:1) to give the title compound (314 mg) having the following phsysical data.
Name
2-hydroxyphthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
reactant
Reaction Step Three
Quantity
430 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:11]([OH:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]1[C:4]([OH:6])=[O:5].[BH4-].[Na+].Cl.[C:17](O)(=[O:19])C>>[CH3:17][O:1][C:2]1([C:11]([OH:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]1[C:4]([OH:6])=[O:5].[CH3:17][O:19][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[CH2:11][O:13][C:4]2=[O:6] |f:1.2|

Inputs

Step One
Name
2-hydroxyphthalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(C(C(=O)O)C=CC=C1)C(=O)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
135 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
430 mg
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min. at room temperature and for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
STIRRING
Type
STIRRING
Details
The solution was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1→1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1(C(C(=O)O)C=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
Name
Type
product
Smiles
COC1=C2COC(=O)C2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 314 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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